molecular formula C22H21NO2 B334583 N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide

N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide

Katalognummer: B334583
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: JVHSMSZXKQMZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide is an organic compound with the molecular formula C22H21NO2 and a molecular weight of 331.41 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a phenoxyphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C22H21NO2

Molekulargewicht

331.4 g/mol

IUPAC-Name

N-(4-phenoxyphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H21NO2/c1-16(2)17-8-10-18(11-9-17)22(24)23-19-12-14-21(15-13-19)25-20-6-4-3-5-7-20/h3-16H,1-2H3,(H,23,24)

InChI-Schlüssel

JVHSMSZXKQMZJQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.